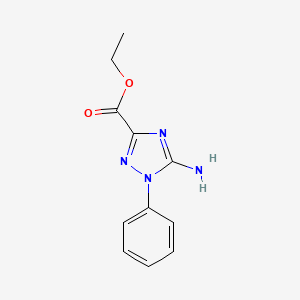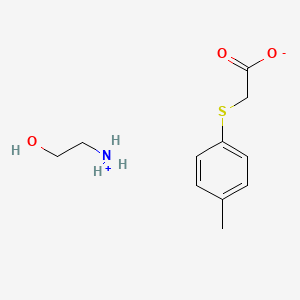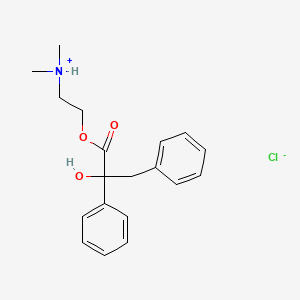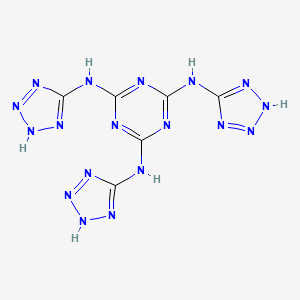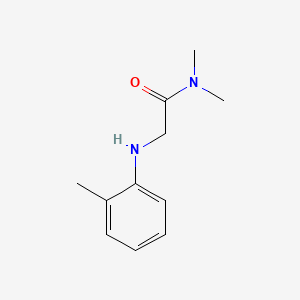
Ethyl 4-chloro-2-(2,6-difluorobenzamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-2-(2,6-difluorobenzamido)benzoate is a chemical compound with the molecular formula C16H12ClF2NO3 and a molecular weight of 339.72 g/mol. It is an ester derivative of benzoic acid and is characterized by the presence of chloro and difluorobenzamido groups attached to the benzoate core. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-2-(2,6-difluorobenzamido)benzoate typically involves the esterification of 4-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl 4-chlorobenzoate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
Ethyl 4-chloro-2-(2,6-difluorobenzamido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and difluorobenzamido groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the benzoate core.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major products are 4-chloro-2-(2,6-difluorobenzamido)benzoic acid and ethanol.
Reduction: The products vary based on the specific functional groups reduced.
科学的研究の応用
Ethyl 4-chloro-2-(2,6-difluorobenzamido)benzoate is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 4-chloro-2-(2,6-difluorobenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Ethyl 4-chlorobenzoate: Similar in structure but lacks the difluorobenzamido group.
Ethyl 2,6-difluorobenzoate: Similar in structure but lacks the chloro and amido groups.
Ethyl 4-(2-chloroacetamido)benzoate: Similar in structure but has a chloroacetamido group instead of the difluorobenzamido group.
Uniqueness
Ethyl 4-chloro-2-(2,6-difluorobenzamido)benzoate is unique due to the presence of both chloro and difluorobenzamido groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C16H12ClF2NO3 |
|---|---|
分子量 |
339.72 g/mol |
IUPAC名 |
ethyl 4-chloro-2-[(2,6-difluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H12ClF2NO3/c1-2-23-16(22)10-7-6-9(17)8-13(10)20-15(21)14-11(18)4-3-5-12(14)19/h3-8H,2H2,1H3,(H,20,21) |
InChIキー |
QZCWJESBPOINIU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC=C2F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)

![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)
